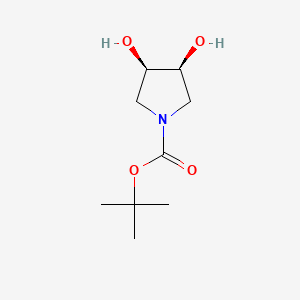
rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-tert-Butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans is a complex organic compound. It features a pyrrolidine ring, an amino group, a phenyl ring, and a tert-butyl ester. This stereoisomer-specific compound has valuable properties in synthesis and medicinal chemistry. Its unique configuration affects its reactivity and interaction with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis starts with phenylalanine. A series of steps involving protection and deprotection, and the formation of the pyrrolidine ring, create the basic structure.
Stereospecific Steps: : Utilizing chiral catalysts ensures the correct stereochemistry at the 2R,3S positions. Common conditions include the use of solvents like dichloromethane and reagents like diisopropylamine.
Formation of tert-Butyl Ester: : The esterification reaction involves tert-butyl alcohol and a coupling reagent like DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production scales up the laboratory synthesis, often employing continuous flow chemistry to maintain consistent reaction conditions. Automation and precise control of temperature, pressure, and reagent addition enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : Typically, the amine group can be oxidized to form imines or amides under controlled conditions.
Reduction: : The ester group can be reduced to alcohol using agents like lithium aluminum hydride.
Substitution: : The amino group can undergo substitution reactions, reacting with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : PCC (pyridinium chlorochromate), KMnO4.
Reducing Agents: : LiAlH4, NaBH4.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
Depending on the reaction type, products include imines, primary alcohols, and substituted amines. These products are often intermediates in further chemical transformations or end products in pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound is a building block for more complex molecules. It serves as a chiral intermediate in enantioselective synthesis, aiding in the development of compounds with specific optical activities.
Biology
The compound's stereochemistry and functional groups make it valuable in studying enzyme interactions and receptor binding, providing insights into molecular recognition and biological activity.
Medicine
In medicinal chemistry, it is a scaffold for drug development. Modifications to the amino and phenyl groups lead to potential therapeutic agents for diseases like cancer and neurological disorders.
Industry
It finds applications in creating polymers and advanced materials, where its structural rigidity and functional groups contribute to desired physical properties.
Wirkmechanismus
The compound interacts with molecular targets through its amino and ester groups. It can form hydrogen bonds and van der Waals interactions, stabilizing its binding to proteins or enzymes. Its specific stereochemistry ensures selective interaction with chiral environments in biological systems, influencing pathways like signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-amino-2-phenylpyrrolidine-1-carboxylate: : Without the specific (2R,3S) configuration, it lacks the same stereochemical properties.
rac-ethyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans: : Ethyl ester instead of tert-butyl, which alters reactivity and steric effects.
Uniqueness
The (2R,3S) configuration and the tert-butyl ester make rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans particularly valuable for enantioselective synthesis and specific biological interactions, setting it apart from its analogues.
This compound is a fascinating subject in synthetic and medicinal chemistry, with versatile applications driven by its unique structure and reactivity.
Eigenschaften
CAS-Nummer |
1951442-09-3 |
|---|---|
Molekularformel |
C15H22N2O2 |
Molekulargewicht |
262.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



